molecular formula C9H10ClF2NO3 B13038511 (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl

Cat. No.: B13038511
M. Wt: 253.63 g/mol
InChI Key: HRSTUUUIQNPDNY-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a difluorohydroxyphenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-hydroxybenzaldehyde and (S)-2-amino-3-bromopropanoic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-4-ketophenylpropanoic acid.

    Reduction: Formation of (S)-2-amino-3-(2,6-difluoro-4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxyphenylboronic acid
  • 2,6-Difluorophenylboronic acid
  • 2-(2,6-Difluoro-4-hydroxyphenyl)acetic acid

Uniqueness

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

(2S)-2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-6-1-4(13)2-7(11)5(6)3-8(12)9(14)15;/h1-2,8,13H,3,12H2,(H,14,15);1H/t8-;/m0./s1

InChI Key

HRSTUUUIQNPDNY-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)O.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)O.Cl

Origin of Product

United States

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